![molecular formula C6H3BrClN3 B1372125 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine CAS No. 1203705-58-1](/img/structure/B1372125.png)
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
Overview
Description
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular weight of 232.47 . It is a solid substance at room temperature .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives, including 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, have been synthesized using various pathways . These pathways have been developed to improve the structural diversity of these compounds and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature . Despite those reports, the synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .Physical And Chemical Properties Analysis
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is a solid substance at room temperature . The storage temperature for this compound is recommended to be in a refrigerator .Scientific Research Applications
Life Science Research
This compound may be used in life science research for studying cellular processes or as a potential therapeutic agent. For example, related pyrazolo[1,5-a]pyrimidine compounds have been associated with orphan drug status for the treatment of advanced cholangiocarcinoma .
Analytical Research
Analytical research could utilize this compound in the development of new analytical techniques or assays, possibly due to its unique photophysical properties .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties , suggesting potential uses for “2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine” in this area as well.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is Casein Kinase 2 (CK2) . CK2 is a constitutively expressed serine/threonine kinase with a large diversity of cellular substrates .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Safety and Hazards
Future Directions
The future directions for research on Pyrazolo[1,5-a]pyrimidine derivatives, including 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, involve the development of new synthetic routes and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
properties
IUPAC Name |
2-bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVRHPFDQOMEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)Br)N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673030 | |
Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
CAS RN |
1203705-58-1 | |
Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203705-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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